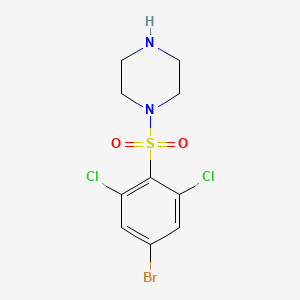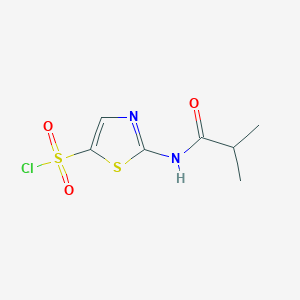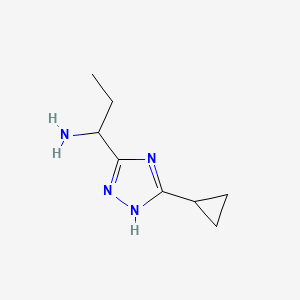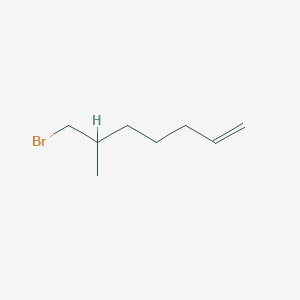
4-Ethyl-2-(iodomethyl)-4-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(iodomethyl)-4-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with oxygen and carbon atoms, and is substituted with ethyl, iodomethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(iodomethyl)-4-methyloxolane typically involves the iodination of a precursor oxolane compound. One common method includes the reaction of 4-ethyl-4-methyloxolane with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-(iodomethyl)-4-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form oxolane derivatives with higher oxidation states.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxolanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing groups.
- Reduced methyl derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-(iodomethyl)-4-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-methyloxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-2-(iodomethyl)oxolane: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-2-(bromomethyl)-4-methyloxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
4-Ethyl-2-(chloromethyl)-4-methyloxolane: Contains a chlorine atom, which is less reactive than iodine.
Uniqueness: 4-Ethyl-2-(iodomethyl)-4-methyloxolane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine or chlorine analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H15IO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
4-ethyl-2-(iodomethyl)-4-methyloxolane |
InChI |
InChI=1S/C8H15IO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
BHOSXHAANRVBRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(OC1)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)




![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)



![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)
